molecular formula C8H4ClF3O2 B3032073 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid CAS No. 1027514-19-7

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B3032073
CAS No.: 1027514-19-7
M. Wt: 224.56
InChI Key: DFBBKEDRIACDMM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-chloro-4-fluorophenylboronic acid as a starting material, which undergoes a series of reactions including halogenation and difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets through its chloro, fluoro, and difluoro groups. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBKEDRIACDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268978
Record name 3-Chloro-α,α,4-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027514-19-7
Record name 3-Chloro-α,α,4-trifluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027514-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α,α,4-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
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2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
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2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
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2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 5
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2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid

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